N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide
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Overview
Description
N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with 4-methylbenzaldehyde under specific conditions. The reaction is carried out in an ethanol solvent, and the mixture is heated under reflux . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, which leads to its biological effects. For example, it may inhibit acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids .
Comparison with Similar Compounds
Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Another pyrimidine derivative with similar biological activities.
3-{(E)-[(4,6-Dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: A compound with antimicrobial and antioxidant properties.
Uniqueness
N-[(E)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-methylphenyl)amino]methylidene]benzamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C21H21N5O |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methylphenyl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C21H21N5O/c1-14-9-11-18(12-10-14)24-21(25-19(27)17-7-5-4-6-8-17)26-20-22-15(2)13-16(3)23-20/h4-13H,1-3H3,(H2,22,23,24,25,26,27) |
InChI Key |
LPXUMDFQCGYLJH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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